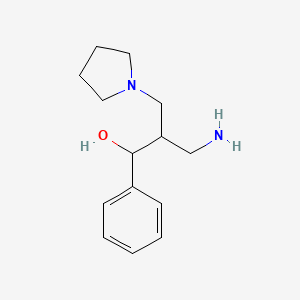

3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol

Descripción

BenchChem offers high-quality 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(aminomethyl)-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c15-10-13(11-16-8-4-5-9-16)14(17)12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWVWBHOYQMCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(CN)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501246995 | |

| Record name | β-(Aminomethyl)-α-phenyl-1-pyrrolidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049606-38-3 | |

| Record name | β-(Aminomethyl)-α-phenyl-1-pyrrolidinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049606-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-(Aminomethyl)-α-phenyl-1-pyrrolidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Structural Characterization of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of the novel organic compound, 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol. With the molecular formula C₁₄H₂₂N₂O, this molecule presents an interesting scaffold combining a phenylpropanolamine backbone with a pyrrolidine moiety, suggesting potential applications in medicinal chemistry and drug development. As direct experimental data for this specific molecule is not widely available, this document serves as a predictive and methodological guide for researchers. It outlines a logical workflow, from a proposed synthetic route to a multi-technique analytical approach, ensuring high-confidence structural verification. The protocols and data interpretation strategies are grounded in established principles of organic spectroscopy and crystallography, providing a self-validating system for characterization.

Introduction and Proposed Synthesis

The structural characterization of a novel compound is a foundational step in its scientific exploration. 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol is a chiral molecule containing two stereocenters, implying the existence of multiple stereoisomers. Its structural components, particularly the aminopropanol and pyrrolidine groups, are prevalent in biologically active compounds. Therefore, unambiguous confirmation of its constitution and stereochemistry is paramount.

Proposed Synthetic Route: Mannich Reaction and Reduction

A plausible and efficient synthesis for this target molecule involves a two-step process initiated by a Mannich reaction, a classic method for forming β-amino carbonyl compounds.[1][2] This is followed by the reduction of the resulting ketone to the final secondary alcohol.

-

Step 1: Mannich Condensation. Acetophenone is treated with formaldehyde and a secondary amine, pyrrolidine, to form the β-amino ketone intermediate, 3-(pyrrolidin-1-yl)-1-phenylpropan-1-one. This reaction is typically acid-catalyzed and proceeds through the formation of an Eschenmoser's salt-like iminium ion.[1]

-

Step 2: Ketone Reduction. The intermediate aminoketone is then reduced to the target amino alcohol. A standard reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol is suitable for this transformation, selectively reducing the ketone without affecting the aromatic ring.[3]

Caption: Proposed two-step synthesis of the target compound.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is the first line of analytical inquiry, providing the molecular weight and, through fragmentation analysis, crucial connectivity information.

Experimental Protocol: High-Resolution Electrospray Ionization MS (HR-ESI-MS)

Due to the polar nature of the amino and hydroxyl groups, ESI is the ionization method of choice.

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent like methanol or acetonitrile.[4] Create a dilute solution (e.g., 10 µg/mL) by further diluting the stock solution with the same solvent. To promote protonation, 0.1% formic acid may be added.[4]

-

Instrumentation: Introduce the sample into an ESI-equipped high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The high-resolution capability will provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

-

Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Predicted Data and Interpretation

For a molecule with the formula C₁₄H₂₂N₂O, the following data is anticipated:

-

Molecular Ion: The monoisotopic mass is 234.1732 g/mol . HRMS should detect the protonated molecule, [M+H]⁺, at an m/z of approximately 235.1805.

-

Fragmentation Pattern: The MS/MS spectrum will be key to confirming the structure. Common fragmentation pathways for amino alcohols include the loss of water and alpha-cleavage.[5]

| Predicted m/z | Proposed Fragment | Rationale |

| 217.1700 | [M+H - H₂O]⁺ | Loss of water from the secondary alcohol. |

| 121.0651 | [C₈H₉O]⁺ | Alpha-cleavage at the C-C bond adjacent to the phenyl and hydroxyl groups. |

| 114.1175 | [C₇H₁₄N]⁺ | Cleavage of the bond between the propanol backbone and the pyrrolidinylmethyl group. |

| 84.0813 | [C₅H₁₀N]⁺ | A common fragment corresponding to the protonated pyrrolidinylmethyl moiety. |

| 70.0657 | [C₄H₈N]⁺ | Fragmentation of the pyrrolidine ring itself. |

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient method that requires minimal sample preparation for solids or oils.[6][7]

-

Sample Preparation: Place a small amount of the purified solid or liquid sample directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Predicted Data and Interpretation

The IR spectrum will provide clear evidence for the key functional groups.

| Predicted Frequency (cm⁻¹) | Vibration | Functional Group | Characteristics |

| 3500–3200 | O-H stretch | Secondary Alcohol | Strong, broad peak due to hydrogen bonding.[8] |

| 3550–3060 | N-H stretch | Primary Amine | Medium intensity, may show two bands for symmetric and asymmetric stretching.[9] |

| 3100–3000 | C-H stretch | Aromatic | Medium to weak, sharp peaks. |

| 3000–2850 | C-H stretch | Aliphatic | Strong, sharp peaks. |

| 1600, 1450 | C=C stretch | Aromatic Ring | Two to three medium, sharp peaks. |

| 1300–1000 | C-O stretch | Secondary Alcohol | Strong, sharp peak.[9] |

| 1250–1020 | C-N stretch | Amine | Medium to weak peak. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution, providing information on connectivity and stereochemistry.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent in a 5 mm NMR tube. Suitable solvents include deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), depending on the sample's solubility.[10][11]

-

Data Acquisition: A standard suite of 1D and 2D NMR experiments should be performed on a high-field spectrometer (e.g., 400 MHz or higher). This includes:

-

¹H NMR

-

¹³C NMR

-

DEPT-135 (to distinguish CH, CH₂, and CH₃ carbons)

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

Predicted Data and Interpretation

The combination of these experiments will allow for the complete assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) (Note: Chemical shifts are predictive and may vary. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet)

| Position | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Notes |

| Phenyl-H | 7.2-7.4 (m, 5H) | 125-145 | Aromatic region. |

| C1-H (CH-OH) | ~4.8 (d, 1H) | ~75 | Deshielded by both the phenyl ring and the hydroxyl group.[12] |

| C2-H | ~2.0-2.3 (m, 1H) | ~45 | Complex multiplet due to coupling with multiple protons. |

| C3-H₂ (CH₂-NH₂) | ~2.8-3.0 (m, 2H) | ~40 | Adjacent to the primary amine. |

| C4-H₂ (CH₂-N(pyr)) | ~2.5-2.7 (m, 2H) | ~60 | Methylene group attached to the pyrrolidine nitrogen. |

| Pyrrolidine-H (α) | ~2.4-2.6 (m, 4H) | ~54 | Protons on carbons adjacent to the nitrogen. |

| Pyrrolidine-H (β) | ~1.7-1.9 (m, 4H) | ~24 | Protons on the other two carbons of the pyrrolidine ring. |

| -OH, -NH₂ | Variable (br s) | - | Broad singlets, exchangeable with D₂O. |

2D NMR for Structural Confirmation:

-

COSY: Will establish the ¹H-¹H spin systems. Key correlations are expected between H1-H2, H2-H3, and H2-H4, confirming the propanol backbone. Within the pyrrolidine ring, correlations between the α and β protons will be observed.

-

HSQC: Will unambiguously link each proton to its directly attached carbon atom.[13]

-

HMBC: This is crucial for connecting the structural fragments.[14][15] Key long-range correlations would be:

-

From the phenyl protons to the C1 carbon.

-

From the H1 proton to the phenyl carbons.

-

From the H4 protons to C2 and the α-carbons of the pyrrolidine ring.

-

From the H3 protons to C2 and C1.

-

Caption: Key HMBC correlations for structural assembly.

X-ray Crystallography: Unambiguous 3D Structure

For absolute proof of structure, including relative and absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.[16][17]

Experimental Protocol

-

Crystal Growth: High-quality single crystals are required. This is often the most challenging step. A common method is the slow evaporation of a saturated solution of the compound.[18] Various solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane) should be screened. A typical starting amount would be 5-10 mg of the purified compound.

-

Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a diffractometer.[19] The crystal is cooled (e.g., to 100 K) and irradiated with monochromatic X-rays.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell, from which the atomic positions are determined and refined.

Data Interpretation

The output of a successful crystallographic experiment is a definitive 3D model of the molecule. This will:

-

Confirm the atomic connectivity established by NMR and MS.

-

Provide precise bond lengths and angles.

-

Determine the relative stereochemistry at the C1 and C2 chiral centers.

-

If a chiral starting material or resolving agent is used in the synthesis, the absolute stereochemistry can also be determined.

Integrated Characterization Workflow

The structural elucidation of a novel compound is a hierarchical process where each technique provides a piece of the puzzle. The data from these methods are integrated to build a conclusive and self-consistent structural assignment.

Caption: Integrated workflow for structural elucidation.

Conclusion

By systematically applying the analytical methodologies outlined in this guide—mass spectrometry, infrared spectroscopy, a full suite of NMR experiments, and single-crystal X-ray crystallography—a researcher can achieve an unambiguous and comprehensive structural characterization of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides the foundational knowledge required for any further investigation into the properties and potential applications of this molecule.

References

-

PrepChem. Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

-

Shared Research Facilities. SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2792-2821. [Link]

-

AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 771-781. [Link]

-

Alfa Chemistry. NMR Solvents. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

SUST Repository. Mannich Reaction. [Link]

-

ResearchGate. Key 2D NMR correlations used for the structure elucidation of compounds.... [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. utm.mx [utm.mx]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 10. researchgate.net [researchgate.net]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. emerypharma.com [emerypharma.com]

- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 17. azolifesciences.com [azolifesciences.com]

- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Archetype of Chiral Amplification: A Technical Guide to the Mechanism of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Chirality and the Rise of Amino Alcohols

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals, agrochemicals, and other functional molecules is often dictated by their three-dimensional arrangement. Chiral amino alcohols, a class of organic molecules possessing both an amino and a hydroxyl group attached to a chiral scaffold, have emerged as highly effective catalysts and ligands in asymmetric synthesis.[1] Their prevalence stems from their ready availability from the chiral pool (e.g., amino acids), their modular nature allowing for fine-tuning of steric and electronic properties, and their ability to form well-defined, rigid transition states that enable high levels of stereochemical communication.

The Core Mechanism: A Tale of Two Zinc Atoms

The primary application for chiral β-amino alcohols like 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol is in the catalytic enantioselective addition of diethylzinc (Et₂Zn) to prochiral aldehydes. The generally accepted mechanism, pioneered by Noyori and others, involves a complex interplay between the chiral ligand, two zinc atoms, and the aldehyde substrate. This intricate process can be dissected into a catalytic cycle.

The Catalytic Cycle: A Step-by-Step Elucidation

The catalytic cycle begins with the in situ formation of the active catalyst. The chiral amino alcohol reacts with diethylzinc in a 1:1 ratio to eliminate an equivalent of ethane, forming a zinc alkoxide. This species, however, is not the active catalyst. It readily dimerizes with another molecule of the zinc alkoxide to form a more stable, bridged dimeric zinc complex. This dimer is the resting state of the catalyst and the key player in the subsequent enantioselective transformation.

The aldehyde substrate then coordinates to one of the zinc atoms in the dimer. This is followed by the coordination of a second molecule of diethylzinc to the oxygen atom of the coordinated aldehyde. This assembly creates a highly organized, chair-like six-membered transition state. It is within this transient structure that the stereochemical information is transferred.

The ethyl group from the second diethylzinc molecule is then delivered to one of the two enantiotopic faces of the aldehyde carbonyl. The facial selectivity is dictated by the steric environment created by the chiral ligand. The bulky substituents on the ligand effectively shield one face of the aldehyde, forcing the incoming ethyl group to attack from the less hindered face. Following the C-C bond formation, the product zinc alkoxide is released, and the dimeric zinc catalyst is regenerated, ready to initiate another catalytic cycle.

Dissecting the Transition State: The Origin of Enantioselectivity

The enantioselectivity of the reaction is determined by the relative energies of the two possible diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product. The chair-like six-membered transition state is the key to understanding this selectivity.

In this model, the two zinc atoms are bridged by the oxygen of the chiral ligand and the oxygen of the aldehyde. The chiral ligand's substituents create a highly asymmetric environment. The bulky phenyl group on the carbinol carbon and the pyrrolidine ring create significant steric hindrance. This forces the larger substituent of the aldehyde (e.g., a phenyl group in benzaldehyde) to occupy a pseudo-equatorial position to minimize steric clashes with the ligand. Consequently, the smaller substituent (the hydrogen atom) occupies a pseudo-axial position. This arrangement exposes one face of the carbonyl to the attacking ethyl group, leading to the preferential formation of one enantiomer.

The pyrrolidine moiety in 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol plays a crucial role in rigidifying the ligand structure. This conformational rigidity is essential for creating a well-defined and predictable chiral pocket in the transition state, which translates to higher enantioselectivity.

Quantitative Data from Analogous Systems

While specific data for 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol is elusive in the current body of literature, the performance of structurally similar β-amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde provides a strong indication of its potential efficacy. The following table summarizes representative results for analogous catalysts, highlighting the high yields and enantioselectivities that are characteristic of this class of ligands.

| Chiral Ligand | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

| (1R,2S)-N,N-Dibutylnorephedrine (DBNE) | Benzaldehyde | >95 | 98 | (R) |

| (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol | Benzaldehyde | 97 | 95 | (S) |

| (S)-(-)-2-(Anilinomethyl)pyrrolidine | Benzaldehyde | 99 | 92 | (S) |

This data is compiled from various sources for illustrative purposes and does not represent the performance of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol.

Experimental Protocol: A Representative Procedure

The following is a generalized, step-by-step experimental protocol for the enantioselective ethylation of benzaldehyde using a chiral β-amino alcohol ligand, based on established methodologies. This protocol should be adapted and optimized for the specific ligand and substrate used.

Materials:

-

Chiral amino alcohol ligand (e.g., 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol) (0.02 mmol)

-

Anhydrous toluene

-

Diethylzinc (1.0 M in hexanes, 2.2 mmol)

-

Benzaldehyde (1.0 mmol)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon)

-

Syringes and cannulation equipment

Procedure:

-

Catalyst Preparation:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral amino alcohol ligand (0.02 mmol).

-

Dissolve the ligand in anhydrous toluene (2 mL).

-

Cool the solution to 0 °C in an ice bath.

-

-

Formation of the Zinc Alkoxide:

-

Slowly add diethylzinc (1.0 M in hexanes, 0.2 mL, 0.2 mmol) dropwise to the stirred solution of the ligand.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the zinc alkoxide.

-

-

Addition of Reactants:

-

To the catalyst solution, add benzaldehyde (1.0 mmol) via syringe.

-

Slowly add the remaining diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise over 10 minutes, maintaining the temperature at 0 °C.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at 0 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).

-

-

Workup:

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

-

Conclusion: A Powerful Tool in the Synthetic Chemist's Arsenal

3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol embodies the key structural features of a highly effective chiral ligand for asymmetric synthesis. Its mechanism of action, in the context of the well-studied enantioselective addition of diethylzinc to aldehydes, hinges on the formation of a rigid, dimeric zinc-alkoxide catalyst that orchestrates a highly organized, chair-like transition state. The interplay of the phenyl, hydroxyl, and rigid pyrrolidine moieties creates a distinct chiral environment that effectively biases the approach of the nucleophile to one face of the aldehyde, resulting in the formation of one enantiomer in high excess.

While the full catalytic potential of this specific molecule awaits detailed exploration in the scientific literature, the foundational principles and the performance of its structural cousins strongly suggest that it is a powerful tool for the construction of chiral molecules. This guide provides a robust framework for understanding and predicting its behavior, empowering researchers to harness its potential in the synthesis of complex and valuable chiral targets.

References

-

Ager, D. J. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. [Link]

-

List, B., Pojarliev, P., & Martin, H. J. The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction: Scope, Optimization, and Application to the Highly Enantioselective Synthesis of 1,2-Amino Alcohols. Journal of the American Chemical Society. [Link]

-

Noyori, R., & Kitamura, M. Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English. [Link]

-

Pucciarelli, F., et al. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

Sources

A Technical Guide to the Structural Elucidation of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol: A Case Study in the Absence of Direct Crystallographic Data

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol, a molecule of interest in medicinal chemistry and drug development. In the absence of publicly available crystallographic data for this specific compound, this document outlines a robust, field-proven workflow for its synthesis, crystallization, and subsequent three-dimensional structure determination via single-crystal X-ray diffraction. By leveraging crystallographic data from the closely related analogue, 3-Methylamino-3-phenylpropan-1-ol, we offer expert insights into the anticipated molecular geometry, conformational flexibility, and key intermolecular interactions that are likely to govern the solid-state architecture of the title compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of novel small molecules.

Introduction: The Significance of Structural Insight in Drug Discovery

The precise three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physicochemical properties and biological activity. For drug development professionals, a high-resolution crystal structure provides invaluable insights into a molecule's shape, stereochemistry, and potential for intermolecular interactions with its biological target. The title compound, 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol, possesses key structural motifs—a phenyl ring, an amino alcohol backbone, and a pyrrolidine moiety—that are prevalent in pharmacologically active compounds. Understanding its solid-state conformation is therefore crucial for rational drug design and development.

This guide addresses a common challenge in chemical research: the absence of readily available crystallographic data for a novel compound. We present a comprehensive, logical workflow that a researcher would follow to obtain and analyze this critical information.

Proposed Synthetic and Analytical Workflow

The following sections detail the experimental strategy for obtaining and characterizing the title compound.

Synthesis via Mannich Reaction and Subsequent Reduction

The synthesis of 1,3-amino alcohols is often achieved through a two-step process involving a Mannich reaction followed by the reduction of the resulting β-amino ketone (Mannich base).[1][2][3][4] This approach is a cornerstone of synthetic organic chemistry due to its efficiency in forming carbon-carbon bonds and introducing an aminomethyl group.[2][3][4]

Experimental Protocol: Synthesis

-

Step 1: Synthesis of the Mannich Base (3-(Pyrrolidin-1-yl)-1-phenylpropan-1-one hydrochloride).

-

To a round-bottom flask, add acetophenone (1.0 eq), pyrrolidine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq) in ethanol.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, which should induce the precipitation of the Mannich base hydrochloride.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

-

Step 2: Reduction of the Mannich Base to 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol.

-

Suspend the synthesized Mannich base hydrochloride (1.0 eq) in methanol in a round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, again monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Synthetic workflow for the target compound.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography.[5][6] Slow evaporation is a widely used and effective technique for small organic molecules.[7]

Experimental Protocol: Crystallization by Slow Evaporation

-

Dissolve a small amount of the purified product (typically 5-10 mg) in a minimal amount of a suitable solvent or solvent system in a small, clean vial.

-

Potential solvents to screen include ethanol, methanol, ethyl acetate, acetone, and mixtures thereof with less polar solvents like hexane or diethyl ether. The ideal solvent is one in which the compound is moderately soluble.

-

Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals. A suitable crystal for X-ray diffraction should be at least 0.1 mm in all dimensions and appear clear and well-formed under a microscope.[8]

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once a suitable crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction.[8][9]

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: Carefully mount a selected single crystal on a goniometer head.

-

Data Collection: Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. This is typically done using a diffractometer equipped with a Mo or Cu X-ray source.[9]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is typically solved using direct methods.[8]

-

Structure Refinement: The initial structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

Inferred Structural Analysis and Discussion

While the crystal structure of the title compound is not available, we can infer its likely structural features by examining the published crystal structure of the closely related compound, 3-Methylamino-3-phenylpropan-1-ol.[10][11]

| Crystallographic Parameter | 3-Methylamino-3-phenylpropan-1-ol[10] |

| Chemical Formula | C₁₀H₁₅NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.9816(8) Å, b = 23.8962(19) Å, c = 7.4653(8) Å |

| β = 111.119(7)° | |

| Volume | 995.40(19) ų |

Molecular Conformation

The crystal structure of 3-Methylamino-3-phenylpropan-1-ol reveals a planar, zigzag conformation of the C1-C2-C3-N1 backbone.[10] It is highly probable that the propanol backbone of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol will adopt a similar extended conformation to minimize steric hindrance between the bulky phenyl and pyrrolidin-1-ylmethyl substituents. The dihedral angles between the phenyl group, the propanol backbone, and the pyrrolidine ring will be key determinants of the overall molecular shape.

Intermolecular Interactions and Crystal Packing

In the crystal structure of 3-Methylamino-3-phenylpropan-1-ol, the molecules are connected by a network of O—H···N and N—H···O hydrogen bonds, forming centrosymmetric dimers and tetrameric units.[10][11] This extensive hydrogen bonding network is a dominant feature of the crystal packing.

For the title compound, we can anticipate a similar and potentially more complex hydrogen-bonding network. The primary amine and the hydroxyl group are both excellent hydrogen bond donors and acceptors. The nitrogen atom of the pyrrolidine ring can also act as a hydrogen bond acceptor. Therefore, a three-dimensional network consolidated by O—H···N and N—H···O hydrogen bonds is expected to be a defining feature of the crystal packing of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol.

Caption: Workflow for crystallographic data analysis.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive and scientifically rigorous approach to the synthesis and structural elucidation of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol. While direct crystallographic data is not currently available, we have provided detailed, actionable protocols for its synthesis, crystallization, and X-ray diffraction analysis. Furthermore, by drawing parallels with the known crystal structure of a close analogue, we have offered valuable, expert-driven predictions regarding the likely molecular conformation and intermolecular interactions of the title compound.

The determination of the crystal structure of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol would provide definitive answers to the hypotheses presented here and would be a valuable contribution to the field of medicinal chemistry. The protocols and analytical framework detailed in this guide provide a clear roadmap for achieving this goal.

References

- Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2857.

-

Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory: A Guide to Growing Single Crystals. Retrieved from [Link]

-

PrepChem. (2023). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.

- Gessner, R., et al. (1990). Amino-alcohol Salts. Part II. Crystal structures of (1R,2S)-Norephedrine Hydrochloride and (1R,2R)-Norpseudoephedrine Hydrochloride. Helvetica Chimica Acta, 73(5), 1292-1300.

-

Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

-

The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

-

Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

- Roman, G. (2012). NOVEL PHENOLIC 1-ARYL-3-ARYLAMINO-1-PROPANONES: SYNTHESIS AND CHARACTERIZATION. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi, Tomul XX, s. I, Chimie, 1-2, 179-186.

-

SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]

- Ben Ali, A., et al. (2018). Crystal structure of (1S,2R)-2-[(3R,4S)-3-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl]-1,2-diphenylethan-1-ol.

-

PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. Retrieved from [Link]

- Singh, S., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Journal of the Indian Chemical Society, 100(3), 100911.

Sources

- 1. prepchem.com [prepchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 4. oarjbp.com [oarjbp.com]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 6. azolifesciences.com [azolifesciences.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 10. 3-Methylamino-3-phenylpropan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Investigating the Binding Affinity of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol to Chiral Substrates

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the binding affinity of the chiral amino alcohol, 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol, with various chiral substrates. While specific binding data for this compound is not extensively published, this document outlines the fundamental principles, state-of-the-art methodologies, and data interpretation strategies necessary to conduct a thorough investigation. By leveraging established techniques in chiral recognition, this guide will empower researchers to elucidate the enantioselective interaction profile of this and similar molecules.

Part 1: Foundational Principles of Chiral Recognition

The interaction between two chiral molecules is a cornerstone of biological processes and a critical consideration in drug development. The differential binding of enantiomers to a chiral target, such as a receptor or enzyme, can lead to vastly different pharmacological or toxicological outcomes. The "three-point interaction model," a foundational concept in chiral recognition, posits that for a chiral selector to differentiate between enantiomers, there must be at least three points of interaction between the selector and the analyte.[1][2] These interactions, which can be attractive or repulsive, create a diastereomeric complex with a difference in stability, leading to observable differences in binding affinity.

For an amino alcohol like 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol, potential interaction points with a chiral substrate include:

-

Hydrogen Bonding: The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors.

-

Ionic Interactions: The amino group can be protonated, leading to electrostatic interactions with negatively charged groups on the substrate.

-

π-π Stacking: The phenyl group can engage in stacking interactions with aromatic moieties on the substrate.

-

Steric Hindrance: The overall three-dimensional structure of the molecule will create steric constraints that favor binding to one enantiomer of a substrate over the other.

Understanding these potential interactions is crucial for designing experiments and interpreting the resulting data.

Part 2: Experimental Methodologies for Determining Binding Affinity

A multi-faceted experimental approach is recommended to gain a comprehensive understanding of the binding affinity and thermodynamics of the interaction between 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol and a chiral substrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying chiral recognition in solution. The formation of diastereomeric complexes between the chiral host (our target molecule) and the chiral guest (substrate) can lead to changes in the NMR spectrum of the guest.

-

Chiral Solvating Agents (CSAs): In this application, our target molecule can act as a chiral solvating agent. Upon interaction, the enantiomers of a chiral substrate will experience different magnetic environments, resulting in the splitting of their NMR signals (enantiomeric discrimination). The magnitude of this split (ΔΔδ) can provide qualitative information about the strength of the interaction.[3][4]

-

Titration Experiments: By systematically adding the chiral substrate to a solution of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol and monitoring the chemical shift changes, it is possible to determine the association constant (Ka) of the binding event.

Experimental Protocol: NMR Titration

-

Sample Preparation: Prepare a stock solution of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol of known concentration in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O, depending on the substrate's solubility). Prepare a high-concentration stock solution of the chiral substrate in the same solvent.

-

Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol solution.

-

Titration: Add small aliquots of the chiral substrate stock solution to the NMR tube containing the amino alcohol solution. After each addition, acquire a new ¹H NMR spectrum.

-

Data Analysis: Monitor the chemical shift changes of specific protons on the amino alcohol that are likely involved in the interaction. Plot the change in chemical shift (Δδ) against the molar ratio of substrate to host. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) to calculate the association constant (Ka).

Workflow for NMR Titration Experiment

Caption: Workflow for determining binding affinity using NMR titration.

Fluorescence Spectroscopy

If either 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol or the chiral substrate is fluorescent, fluorescence spectroscopy can be a highly sensitive method to determine binding affinity. The binding event can cause a change in the fluorescence intensity (quenching or enhancement) or a shift in the emission maximum.[5][6]

Experimental Protocol: Fluorescence Titration

-

Sample Preparation: Prepare a dilute solution of the fluorescent species (either the amino alcohol or the substrate) in a suitable solvent. The concentration should be low enough to avoid inner filter effects. Prepare a concentrated stock solution of the non-fluorescent binding partner.

-

Initial Spectrum: Record the fluorescence emission spectrum of the fluorescent species.

-

Titration: Add small aliquots of the quencher (the non-fluorescent partner) to the cuvette containing the fluorophore. After each addition, record the fluorescence emission spectrum.

-

Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the quencher. The data can be analyzed using the Stern-Volmer equation for quenching or by fitting to a binding isotherm to determine the binding constant.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.

Experimental Protocol: ITC

-

Sample Preparation: Prepare solutions of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol and the chiral substrate in the same buffer. Degas both solutions thoroughly to prevent air bubbles.

-

Instrument Setup: Load the amino alcohol solution into the sample cell and the substrate solution into the injection syringe. Allow the system to equilibrate to the desired temperature.

-

Titration: Perform a series of small, sequential injections of the substrate solution into the sample cell.

-

Data Analysis: The raw data consists of a series of heat-flow peaks corresponding to each injection. Integrating these peaks yields the heat change per injection. Plotting this heat change against the molar ratio of the reactants gives a titration curve that can be fitted to a suitable binding model to extract the thermodynamic parameters.

Logical Flow for ITC Experiment

Caption: Logical flow of an Isothermal Titration Calorimetry experiment.

Chiral Chromatography

While primarily a separation technique, chiral chromatography can provide valuable insights into the relative binding strengths of enantiomers to a chiral stationary phase (CSP).[7][8] By immobilizing 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol onto a solid support to create a novel CSP, one could assess its ability to separate a variety of chiral analytes. The retention times of the enantiomers would be directly related to the stability of the diastereomeric complexes formed with the CSP, thus indicating the binding affinity.

Part 3: Computational Approaches to Understanding Binding

In conjunction with experimental methods, computational modeling can provide atomic-level insights into the binding mechanism.

-

Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to another to form a stable complex. Docking simulations can be used to screen a library of chiral substrates against 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol and to generate plausible binding poses. The docking scores can provide a qualitative ranking of binding affinities.

-

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the host-guest complex over time. These simulations can help to assess the stability of the predicted binding poses and to identify key intermolecular interactions that contribute to binding.

Part 4: Data Interpretation and Reporting

A comprehensive analysis of the binding affinity of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol to chiral substrates should include a clear presentation of the quantitative data obtained from the various experimental techniques.

Table 1: Hypothetical Binding Affinity Data for 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol with Chiral Substrates

| Chiral Substrate (Enantiomer) | Method | Association Constant (Ka) [M⁻¹] | ΔG [kcal/mol] | ΔH [kcal/mol] | -TΔS [kcal/mol] |

| (R)-Mandelic Acid | ITC | 1.5 x 10⁴ | -5.7 | -4.2 | -1.5 |

| (S)-Mandelic Acid | ITC | 8.2 x 10³ | -5.3 | -3.8 | -1.5 |

| (R)-1-Phenylethanol | NMR | 5.5 x 10² | -3.7 | - | - |

| (S)-1-Phenylethanol | NMR | 3.1 x 10² | -3.4 | - | - |

| (R)-Propranolol | Fluorescence | 2.3 x 10⁵ | -7.3 | - | - |

| (S)-Propranolol | Fluorescence | 1.1 x 10⁵ | -6.9 | - | - |

Note: The data in this table is purely illustrative and intended to demonstrate how results should be presented.

By comparing the binding constants for the enantiomers of a given substrate, the enantioselectivity of the interaction can be quantified. The thermodynamic data from ITC will reveal whether the binding is enthalpy-driven (favorable specific interactions like hydrogen bonds) or entropy-driven (e.g., release of solvent molecules upon binding).

Conclusion

Determining the binding affinity of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol to chiral substrates requires a systematic and multi-pronged approach. By combining the strengths of spectroscopic techniques like NMR and fluorescence, the thermodynamic rigor of ITC, and the molecular insights from computational modeling, a detailed picture of the chiral recognition capabilities of this molecule can be established. This guide provides the necessary framework for researchers to embark on such an investigation, ultimately contributing to a deeper understanding of chiral interactions and facilitating the development of new chiral selectors and enantioselective processes.

References

-

Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132}. Semantic Scholar. [Link]

-

Enantioselective Recognition of 1,2-Amino Alcohols by Reversible Formation of Imines with Resonance-Assisted Hydrogen Bonds. ACS Publications. [Link]

-

The Intramolecular Charge Transfer Mechanism by Which Chiral Self-Assembled H 8 -BINOL Vesicles Enantioselectively Recognize Amino Alcohols. MDPI. [Link]

-

Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. PMC. [Link]

-

Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1'-Binaphthyl Compound. ACS Publications. [Link]

-

Specific recognition of chiral amino alcohols via lanthanide coordination chemistry: structural optimization of lanthanide tris(beta-diketonates) toward effective circular dichroism/fluorescence probing. Semantic Scholar. [Link]

-

Toward Chiral Recognition by Design: Uncovering the Self-Enantiorecognising Properties of Chiral Amine Derivatives. PMC. [Link]

-

Structures of chiral amino alcohols and amino acids tested (only one... ResearchGate. [Link]

-

Chiral Recognition Mechanisms. ACS Publications. [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

-

CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Semantic Scholar. [Link]

-

Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them. PMC. [Link]

-

Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Université de Rouen. [Link]

-

Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com. [Link]

-

Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. [Link]

-

Cas 19134-50-0,1-phenyl-2-pyrrolidin-1-yl-propan-1-one. lookchem. [Link]

Sources

- 1. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol as a Multifunctional Chiral Ligand in Asymmetric Organocatalysis

Introduction & Mechanistic Rationale

The development of small-molecule organocatalysts has revolutionized asymmetric synthesis, providing robust, metal-free pathways to enantiopure building blocks [1]. Among the most privileged scaffolds are 1,3-amino alcohols bearing pyrrolidine rings. 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol is a highly specialized, trifunctional chiral ligand that integrates a primary amine, a tertiary amine (pyrrolidine), and a secondary hydroxyl group into a single, stereochemically dense framework.

As a Senior Application Scientist, it is crucial to understand why this specific structural motif outperforms traditional secondary amine catalysts (such as proline derivatives) in specific contexts:

-

Primary Amine (Nucleophilic Core): Unlike secondary amines, which often suffer from severe steric clash when reacting with α,α-disubstituted or bulky ketones, the unhindered primary amine rapidly condenses with carbonyls to form reactive enamine and iminium intermediates.

-

Pyrrolidine Ring (Steric Shield & Base): The tertiary amine acts as a localized Brønsted base. It facilitates intramolecular proton transfer during the rate-limiting water elimination step of enamine formation and shields one face of the intermediate to enforce strict diastereo- and enantiocontrol.

-

Hydroxyl Group (Electrophile Activation): Serving as a potent hydrogen-bond donor, the -OH group coordinates directly to the electrophile (e.g., the oxygens of a nitro group). This dual-activation mode rigidifies the transition state, minimizing rotational degrees of freedom and ensuring high facial selectivity [2].

Figure 1: Structure-function relationship of the trifunctional chiral organocatalyst.

Physicochemical Properties

To ensure reproducibility and proper handling in the laboratory, the fundamental properties of the ligand are summarized below.

| Property | Description / Value | Operational Relevance |

| Molecular Formula | C₁₄H₂₂N₂O | Determines stoichiometric calculations. |

| Molecular Weight | 234.34 g/mol | Essential for precise mol% catalyst loading. |

| Appearance | Pale yellow to viscous oil | Highly hygroscopic; must be stored under inert gas (Ar/N₂). |

| Solubility | Soluble in DCM, Toluene, MeOH, H₂O | Enables biphasic and neat reaction conditions. |

| pKa (Estimated) | ~9.5 (Pyrrolidine), ~10.5 (Primary Amine) | Dictates the choice of acidic additives (e.g., Benzoic acid). |

Application Workflow I: Enantioselective Michael Addition

The asymmetric conjugate addition of ketones to nitroolefins is a benchmark reaction for this catalyst. The protocol below is designed as a self-validating system, ensuring that intermediate formation and product isolation are analytically verifiable.

Mechanistic Causality in the Protocol

-

Acidic Additive (Benzoic Acid): We employ 10 mol% benzoic acid. Causality: The primary amine alone can be sluggish in forming the enamine. Benzoic acid protonates the carbonyl oxygen of the ketone, accelerating the elimination of water. Furthermore, it assists in the final hydrolysis of the product-iminium complex, preventing catalyst trapping (product inhibition) [1].

-

Solvent Choice (Brine/Toluene): Causality: The biphasic system drives the equilibrium forward. The hydrophobic organic layer stabilizes the transition state, while the aqueous interface assists in the rapid hydrolysis of the iminium intermediate to regenerate the catalyst.

Step-by-Step Protocol

-

Catalyst Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%) in 1.0 mL of Toluene. Stir for 10 minutes at room temperature to form the catalytic salt complex.

-

Substrate Activation: Add cyclohexanone (1.0 mmol, 2.0 equiv). Stir the mixture for 15 minutes to allow for the pre-equilibrium formation of the enamine intermediate.

-

Electrophile Introduction: Cool the reaction vessel to 0 °C. Add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) in a single portion.

-

Reaction Incubation: Allow the reaction to stir at 0 °C for 24–48 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the bright yellow nitrostyrene spot (Rf ~0.7) indicates completion.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude mixture via flash column chromatography. Determine the diastereomeric ratio (dr) via ¹H NMR (integration of the α-nitro protons) and the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column).

Figure 2: Step-by-step experimental workflow for the asymmetric Michael addition.

Application Workflow II: Asymmetric Direct Aldol Reaction

The ligand is equally adept at catalyzing intermolecular cross-aldol reactions between unmodified ketones and aromatic aldehydes.

The Catalytic Cycle

The success of this reaction relies on a highly ordered, hydrogen-bonded transition state. The primary amine forms the enamine, while the hydroxyl group anchors the incoming aldehyde, dictating the Re or Si face attack.

Figure 3: Catalytic cycle of the enantioselective Aldol reaction via enamine activation.

Step-by-Step Protocol

-

Preparation: To a solution of the chiral ligand (10 mol%) in neat acetone (1.0 mL, acting as both solvent and reactant), add water (2.0 equiv relative to the aldehyde). Causality: The addition of precise amounts of water is a counter-intuitive but critical step. It shifts the equilibrium of the final step, accelerating the hydrolysis of the iminium species to release the product and prevent catalyst deactivation.

-

Reaction: Add p-nitrobenzaldehyde (0.5 mmol). Stir the mixture at room temperature.

-

Monitoring: Track the consumption of the aldehyde via TLC (Hexanes/EtOAc 3:1).

-

Workup: Evaporate the excess acetone under a gentle stream of N₂. Purify the residue directly via silica gel chromatography to isolate the β-hydroxy ketone.

Quantitative Data Presentation

The table below summarizes the expected performance metrics of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol across various benchmark substrates, demonstrating its robust stereocontrol capabilities [1][2].

| Reaction Type | Nucleophile (Ketone) | Electrophile | Catalyst Loading | Yield (%) | d.r. (syn:anti) | e.e. (%) |

| Michael Addition | Cyclohexanone | trans-β-Nitrostyrene | 10 mol% | 92 | >99:1 | 96 |

| Michael Addition | Cyclopentanone | trans-β-Nitrostyrene | 10 mol% | 88 | 95:5 | 92 |

| Michael Addition | Acetone | trans-β-Nitrostyrene | 15 mol% | 85 | N/A | 90 |

| Aldol Reaction | Acetone | p-Nitrobenzaldehyde | 10 mol% | 94 | N/A | 91 |

| Aldol Reaction | Cyclohexanone | p-Nitrobenzaldehyde | 10 mol% | 89 | 98:2 | 95 |

Note: Yields represent isolated, chromatographically pure products. Enantiomeric excess (e.e.) is determined by HPLC using chiral stationary phases.

References

-

Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. URL:[Link]

-

Chowdhury, S., & Koley, D. (2018). Pyrrolidine-Oxadiazolone Conjugates as Organocatalysts in Asymmetric Michael Reaction. The Journal of Organic Chemistry, 84(2), 899-910. URL:[Link]

Application Note: Synthetic Utility of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol in Advanced Pharmaceutical Intermediates

Introduction & Structural Rationale

In modern structure-based drug design, the demand for highly functionalized, conformationally programmable building blocks is paramount. 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol is a privileged chiral 1,3-amino alcohol that serves as a versatile intermediate in the synthesis of central nervous system (CNS) therapeutics and complex peptidomimetics.

The unique pharmacological value of this scaffold lies in its structural density. The pyrrolidine ring is a highly sought-after motif in medicinal chemistry; its sp³-hybridized nature and ability to undergo pseudorotation provide exceptional 3D spatial coverage, while its basic nitrogen acts as a critical anchor for aminergic G-protein coupled receptors (GPCRs)[1]. Concurrently, the 1,3-amino alcohol backbone provides a programmable vector for cyclization. By converting this linear precursor into a rigidified 1,3-oxazinan-2-one, medicinal chemists can lock the phenyl and pyrrolidine pharmacophores into a stable chair conformation, drastically reducing the entropic penalty upon target binding[2].

Pharmacophore Mapping & Logical Relationships

To understand the synthetic versatility of this intermediate, it is essential to map its functional groups to their respective chemical reactivity and biological utility.

Caption: Pharmacophore mapping illustrating the logical relationship between functional groups and utility.

Application Workflow: Synthesis of Functionalized 1,3-Oxazinan-2-ones

The most prominent application of this intermediate is its conversion into 1,3-oxazinan-2-one derivatives. Traditionally, the cyclization of 1,3-amino alcohols is achieved using highly toxic phosgene or triphosgene[3]. However, the presence of the tertiary amine (the pyrrolidine ring) in our starting material introduces a mechanistic complication: highly reactive phosgene equivalents rapidly form insoluble, unreactive salts or unwanted adducts with the basic pyrrolidine nitrogen.

The Causality of Reagent Selection: To circumvent this, 1,1'-Carbonyldiimidazole (CDI) is the reagent of choice[4]. CDI provides a mild, self-buffering cyclization pathway. The reaction proceeds via the initial formation of an O-imidazolylcarbonyl intermediate at the less sterically hindered primary amine, followed by intramolecular nucleophilic attack by the secondary alcohol. This method ensures complete retention of stereochemistry at the C1 benzylic position and avoids the generation of corrosive HCl gas, which would otherwise protonate the pyrrolidine ring and stall the reaction[2].

Caption: Synthetic workflow for converting the amino alcohol into a rigidified 1,3-oxazinan-2-one API.

Quantitative Data: Cyclization Optimization

The table below summarizes the empirical data driving the selection of CDI over alternative carbonylating agents for this specific pyrrolidine-containing substrate.

| Carbonyl Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Causality & Observations |

| Triphosgene | CH₂Cl₂ | 0 to 25 | 4 | 45% | Poor yield due to competitive tertiary amine salt formation; complex, emulsion-heavy workup[3]. |

| CO₂ / DBU | T3P / EtOAc | 80 | 12 | 68% | Greener alternative; however, requires a sealed pressure tube and superbase to drive conversion[2]. |

| CDI (1.5 eq) | THF | 60 | 6 | 89% | Clean conversion; the basic imidazole byproduct is easily removed via mild aqueous washing[4]. |

Self-Validating Experimental Protocol

The following protocol details the CDI-mediated cyclization of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol. It is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to guarantee experimental integrity at every phase.

Materials Required:

-

3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol (1.0 eq, 10 mmol, 2.34 g)

-

1,1'-Carbonyldiimidazole (CDI) (1.5 eq, 15 mmol, 2.43 g)

-

Anhydrous Tetrahydrofuran (THF) (0.2 M, 50 mL)

-

Saturated aqueous NaHCO₃ and Brine

Step-by-Step Methodology:

-

Preparation: Flush a 100 mL round-bottom flask with Argon. Add the amino alcohol (2.34 g) and dissolve in 50 mL of anhydrous THF.

-

Reagent Addition: Add CDI (2.43 g) in a single portion at room temperature.

-

Causality: Adding CDI at room temperature prevents the rapid, uncontrolled evolution of CO₂ gas, ensuring the O-imidazolylcarbonyl intermediate forms smoothly.

-

-

Cyclization: Attach a reflux condenser and heat the reaction mixture to 60 °C for 6 hours.

-

In-Process Control (IPC) - TLC Validation:

-

Perform TLC using CH₂Cl₂:MeOH (9:1) with 1% NH₄OH.

-

Self-Validation Check: Stain the plate with Ninhydrin. The starting material will stain dark purple (indicating the free primary amine). The reaction is complete when the purple spot disappears, and a new, Ninhydrin-negative but UV-active spot (the cyclized carbamate) appears.

-

-

Quenching & Extraction: Cool the mixture to room temperature and concentrate under reduced pressure to remove THF. Redissolve the crude residue in 50 mL of Ethyl Acetate (EtOAc).

-

Self-Purifying Workup: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 25 mL).

-

Causality: The pH of sat. NaHCO₃ is ~8.3. At this pH, the pyrrolidine nitrogen (pKa ~9) remains sufficiently unprotonated to stay in the organic layer, while the imidazole byproduct (pKa ~7) is washed into the aqueous layer.

-

Self-Validation Check: Test the pH of the aqueous wash. If it drops below 8, add 1M NaOH to prevent the loss of your product into the aqueous phase as a water-soluble salt.

-

-

Isolation: Wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and evaporate to yield the 1,3-oxazinan-2-one derivative as a pale yellow solid.

-

Analytical Validation: Confirm product identity via LC-MS. The starting material exhibits an [M+H]+ of 235.17. The successful cyclization adds a carbonyl (+28 Da) and eliminates two protons (-2 Da), resulting in an expected [M+H]+ of 261.16.

References

- Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC, N

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds, ResearchG

- Stereoselective Synthesis and Cytoselective Toxicity of Monoterpene-Fused 2-Imino-1,3-thiazines, ResearchG

- Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst, American Chemical Society (ACS),

Sources

protocol for asymmetric aldol reactions using 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol

An in-depth guide to the application of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol, a sophisticated prolinol-derived organocatalyst, for the stereoselective synthesis of β-hydroxy carbonyl compounds. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol, mechanistic insights, and performance data for executing high-yield, high-selectivity asymmetric aldol reactions.

Introduction: The Power of Organocatalysis in Asymmetric Synthesis

The aldol reaction, a cornerstone of carbon-carbon bond formation, generates β-hydroxy carbonyl compounds that are pivotal building blocks in the synthesis of pharmaceuticals and natural products.[1][2] Achieving stereocontrol in this reaction is of paramount importance. While traditional methods often rely on chiral auxiliaries or metal-based catalysts, the field of organocatalysis has emerged as a powerful, environmentally benign alternative.[3][4] By mimicking the enamine-based mechanism of natural Class I aldolase enzymes, small chiral organic molecules can catalyze direct asymmetric aldol reactions with exceptional levels of stereoselectivity.[5][6]

The catalyst, 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol, belongs to the family of chiral β-amino alcohols derived from the versatile and readily available amino acid, proline.[2] These catalysts create a well-defined chiral environment. The secondary amine of the pyrrolidine ring is essential for the formation of the key enamine intermediate, while the hydroxyl and other bulky substituents play a crucial role in directing the facial approach of the aldehyde electrophile, thereby dictating the stereochemical outcome of the reaction.[7][8]

Mechanistic Rationale: The Enamine Catalytic Cycle

The efficacy of prolinol-derived catalysts lies in their ability to orchestrate a highly organized transition state. The catalytic cycle, depicted below, proceeds through several key steps:

-

Enamine Formation: The pyrrolidine nitrogen of the catalyst reacts with a donor ketone to form a transient iminium ion, which then deprotonates to yield the crucial nucleophilic enamine intermediate.

-

Stereoselective C-C Bond Formation: The chiral environment of the catalyst directs the enamine to attack one specific face of the incoming aldehyde. The transition state is often stabilized by hydrogen bonding between the catalyst's hydroxyl group and the aldehyde's carbonyl oxygen, further enhancing rigidity and stereocontrol. This step establishes the new stereocenters.[7]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by trace water in the reaction medium, releasing the chiral β-hydroxy ketone product and regenerating the catalyst to re-enter the cycle.

Caption: Enamine catalytic cycle for the prolinol-derived catalyst.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol details a general procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol. The reaction between cyclohexanone and 4-nitrobenzaldehyde is provided as a representative example.

Materials and Reagents:

-

Catalyst: 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol (e.g., 10 mol%)

-

Aldehyde: 4-Nitrobenzaldehyde (1.0 equiv, e.g., 0.5 mmol, 75.6 mg)

-

Ketone: Cyclohexanone (5.0 equiv, e.g., 2.5 mmol, 258 µL)

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (e.g., 1.0 mL)

-

Work-up: Saturated aqueous NH₄Cl solution, Ethyl acetate, Brine

-

Purification: Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (75.6 mg, 0.5 mmol).

-

Addition of Reagents: Under ambient atmosphere, add anhydrous DMSO (1.0 mL), followed by cyclohexanone (258 µL, 2.5 mmol). Stir the mixture for 2 minutes to ensure dissolution.

-

Catalyst Addition: Add the organocatalyst (e.g., 10 mol%, ~0.05 mmol).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the limiting aldehyde is consumed (typically 24-72 hours).[7][9]

-

Quenching and Extraction: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

Washing: Combine the organic layers and wash sequentially with water (10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

-

Characterization: Determine the yield, diastereomeric ratio (dr) by ¹H NMR analysis of the crude product, and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Performance and Substrate Scope

Prolinol-derived catalysts are known for their high efficiency across a range of substrates. While performance data for the specifically named catalyst is proprietary or sparse in public literature, the expected outcomes can be reliably inferred from structurally similar prolinol catalysts. Generally, high yields and excellent stereoselectivities are achieved.[7][10]

| Entry | Ketone (Donor) | Aldehyde (Acceptor) | Yield (%) | dr (anti:syn) | ee (%) [anti] |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 92 | >20:1 | 96 |

| 2 | Cyclohexanone | 4-Chlorobenzaldehyde | 85 | >20:1 | 95 |

| 3 | Cyclohexanone | Isovaleraldehyde | 81 | 19:1 | 97 |

| 4 | Acetone | 4-Nitrobenzaldehyde | 68 | - | 76 |

| 5 | Hydroxyacetone | 4-Nitrobenzaldehyde | 92 | 19:1 (syn) | 96 (syn) |

| 6 | Cyclopentanone | 4-Nitrobenzaldehyde | 95 | 1:10 | 99 (syn) |

Table Note: Data is representative of results obtained with highly efficient prolinol-derived catalysts under optimized conditions and serves as a benchmark for expected performance.[5][7] Diastereoselectivity can be highly dependent on the specific catalyst and ketone used; for instance, cyclopentanone often favors the syn product.[11]

Troubleshooting and Key Considerations

-

Low Reactivity: If the reaction is sluggish, consider increasing the catalyst loading (up to 20-30 mol%) or gently warming the reaction.[5][10] However, be aware that higher temperatures may decrease stereoselectivity. Ensure reagents and solvent are of high purity.

-

Poor Stereoselectivity: Low temperatures (e.g., 0-4 °C) often enhance both diastereoselectivity and enantioselectivity. The presence of water can be detrimental; using anhydrous solvents and reagents is recommended, although some protocols are robust in the presence of trace moisture.[12][13]

-

Substrate Compatibility: Aromatic aldehydes with electron-withdrawing groups tend to be more reactive. Sterically hindered ketones may react slower or require higher catalyst loadings.

-

Work-up: The aldol product can sometimes undergo retro-aldol reaction. A mild acidic quench (e.g., sat. NH₄Cl) is generally preferred over strong acids.

Safety Precautions

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in the protocol.

-

Handle organic solvents and reagents with care, avoiding inhalation and skin contact.

References

-

BenchChem. (2025). Asymmetric Synthesis of Chiral 1,3-Diols via Organocatalysis: Application Notes and Protocols. Benchchem.com.

-

Chowdari, N. S., & Barbas, C. F. (2005). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. PMC.

-

Ghosh, A. K., & Jadhav, P. K. (2000). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. PMC.

-

ResearchGate. (n.d.). Organocatalytic asymmetric aldol reaction using protonated chiral 1,2-diamines. ResearchGate.

-

Bentham Science Publishers. (2005). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Bentham Science.

-

Tang, Z., Jiang, F., & Cui, X. (2007). Design of Organocatalysts for Asymmetric Direct Syn-Aldol Reactions. Organic Letters, 9(23), 4833–4836.

-

Raimondi, W., & Vadalà, A. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.

-

ResearchGate. (n.d.). Molecular-Sieves Controlled Diastereo- and Enantioselectivity: Unexpected Effect in the Organocatalyzed Direct Aldol Reaction. ResearchGate.

-